![molecular formula C13H22O B13799649 1-(3-Methylbicyclo[4.1.0]hept-7-yl)-1-pentanone CAS No. 54764-61-3](/img/structure/B13799649.png)
1-(3-Methylbicyclo[4.1.0]hept-7-yl)-1-pentanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methylbicyclo[410]hept-7-yl)-1-pentanone is a bicyclic compound with a unique structure that includes a cyclopropane ring fused to a cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylbicyclo[4.1.0]hept-7-yl)-1-pentanone typically involves the cycloisomerization of 1,6-enynes using transition metal catalysts such as platinum (II) and gold (I) . The reaction conditions often require specific temperatures and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize readily available starting materials and efficient catalytic systems. The use of photochemistry and [2 + 2] cycloaddition reactions can also be employed to produce this compound on a larger scale .
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Methylbicyclo[4.1.0]hept-7-yl)-1-pentanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert carbonyl groups to alcohols or alkanes.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or alcohols .
Applications De Recherche Scientifique
1-(3-Methylbicyclo[4.1.0]hept-7-yl)-1-pentanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Medicine: It has potential as a drug candidate for various diseases due to its unique structure and reactivity.
Industry: It is used in the production of polymers and other materials with specific properties
Mécanisme D'action
The mechanism of action of 1-(3-Methylbicyclo[4.1.0]hept-7-yl)-1-pentanone involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Methylbicyclo[4.1.0]hept-3-ene: A similar compound with a different substitution pattern.
(1R,6S)-7,7-Dimethylbicyclo[4.1.0]hept-3-ene: Another related compound with different stereochemistry.
Uniqueness
1-(3-Methylbicyclo[4.1.0]hept-7-yl)-1-pentanone is unique due to its specific substitution pattern and the presence of a pentanone group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
54764-61-3 |
|---|---|
Formule moléculaire |
C13H22O |
Poids moléculaire |
194.31 g/mol |
Nom IUPAC |
1-(3-methyl-7-bicyclo[4.1.0]heptanyl)pentan-1-one |
InChI |
InChI=1S/C13H22O/c1-3-4-5-12(14)13-10-7-6-9(2)8-11(10)13/h9-11,13H,3-8H2,1-2H3 |
Clé InChI |
LHEUEDHEEGQWOL-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)C1C2C1CC(CC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


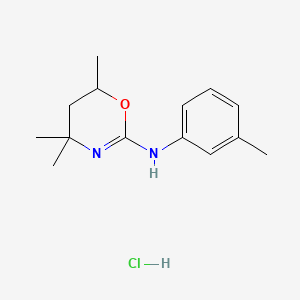
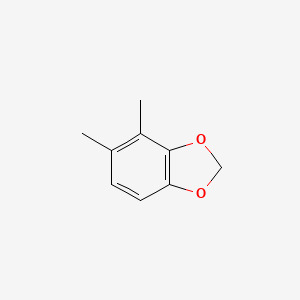
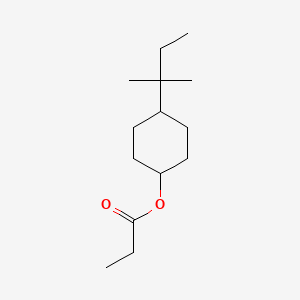
![{4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1-piperazinyl}(cyclobutyl)methanone](/img/structure/B13799593.png)
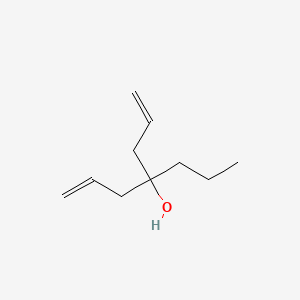


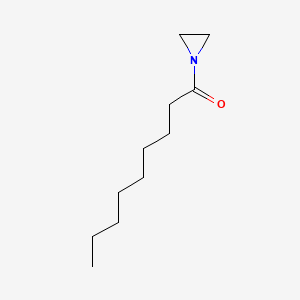
![Trisodium 5-[[4-chloro-6-(morpholino)-1,3,5-triazin-2-YL]amino]-4-hydroxy-3-[(4-methyl-2-sulphonatophenyl)azo]naphthalene-2,7-disulphonate](/img/structure/B13799619.png)





